BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 5-Bromo-3-
methylbenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5-Bromo-3-
Compound Name: _
methylbenzo[d]isoxazole

Cat. No.: B1281344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of 5-Bromo-3-methylbenzo[d]isoxazole. Due to the limited availability of
public domain raw spectral data for this specific compound, this guide presents predicted
values and data from closely related analogs to offer a robust framework for its
characterization. The experimental protocols detailed herein are standard methodologies
applicable to the analysis of this and similar heterocyclic compounds.

Chemical Structure and Properties

IUPAC Name: 5-Bromo-3-methyl-1,2-benzisoxazole Synonyms: 5-Bromo-3-
methylbenzo[d]isoxazole CAS Number: 66033-76-9[1][2] Molecular Formula: CsHeBrNO
Molecular Weight: 212.05 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the anticipated and observed spectroscopic data for 5-Bromo-
3-methylbenzo[d]isoxazole and its structural analogs.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the aromatic protons and the methyl group. The chemical shifts are influenced by the

bromine substituent and the heterocyclic ring.

Expected ] Analog
Proton _ Coupling
] Chemical o Compound o
Assignment _ Multiplicity Constant (J, Citation
_ Shift (3, Data (*H
(Predicted) Hz)
ppm) NMR)
3-methyl-5-
CHs ~2.5 Singlet (s) N/A phenylisoxaz
ole: 2.33 (s)
5-bromo-
benzoxazole
derivatives
Aromatic H show
- 75-7.8 Doublet (d) ~8.5 , [3]
(Position 4) aromatic
protons in the
7.2-7.8 ppm
range.
Aromatic H Doublet of
- 76-79 ~8.5, ~2.0 N/A
(Position 6) doublets (dd)
Aromatic H
N 74-77 Doublet (d) ~2.0 N/A
(Position 7)

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will provide information on the carbon

framework of the molecule.
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Carbon Assignment

Expected Chemical

Analog Compound

) ) Citation

(Predicted) Shift (8, ppm) Data (3C NMR)
3-methyl-5-

CHs 10-15 _
phenylisoxazole: 11.4
3-methyl-5-

C3 158 - 162 phenylisoxazole:
160.2

C3a 162 - 165 N/A

C4 120 - 125 N/A

C5 (C-Br) 115-120 N/A

C6 128 - 132 N/A

Cc7 110- 115 N/A

C7a 120 - 124 N/A

Table 2: Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak (M*) and a characteristic

isotopic pattern due to the presence of bromine (°Br and 81Br in an approximate 1:1 ratio).

lon Expected m/z Relative Abundance  Notes
Molecular ion
[M]* 211/213 ~1:1 containing 7°Br and
81Br
. Loss of a methyl
[M-CHs]* 196/198 Variable
group
] Loss of the bromine
[M-Br]* 132 Variable
atom
] Loss of carbon
[M-CO]* 183/185 Variable

monoxide
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Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C
bonds, as well as vibrations of the isoxazole ring.

Expected Wavenumber

Vibrational Mode Intensity

(cm~)
Aromatic C-H Stretch 3050 - 3150 Medium
C=N Stretch (isoxazole ring) 1620 - 1650 Medium to Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-O Stretch (isoxazole ring) 1200 - 1270 Strong
C-Br Stretch 500 - 600 Medium

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to
show absorption bands corresponding to 1 — TT* electronic transitions within the benzisoxazole

system.
Molar Absorptivity (g, L mol—1
Solvent Amax (nm) 1)
cm-
To be determined
Ethanol ~220-240 and ~280-300

experimentally

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

 Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a
frequency of 400 MHz for *H NMR and 100 MHz for 3C NMR.
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o Sample Preparation: Approximately 5-10 mg of 5-Bromo-3-methylbenzo[d]isoxazole is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-de). Tetramethylsilane (TMS) is used as an internal standard (6 = 0.00 ppm).

e 1H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse
sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated
for a good signal-to-noise ratio.

e 13C NMR Acquisition: The carbon-13 NMR spectrum is recorded with proton decoupling. A
spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of
1-2 seconds are commonly used. Several hundred to a few thousand scans may be
necessary to obtain a spectrum with adequate signal intensity.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight
(TOF) or Orbitrap instrument, often coupled with a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS).

 lonization Method: Electron lonization (El) is a common method for this type of molecule. For
LC-MS, Electrospray lonization (ESI) would be employed.

o Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent like
dichloromethane or ethyl acetate and injected into the GC. For direct infusion, the sample is
dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion
source via a syringe pump.

o Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-500. The data
system records the mass-to-charge ratio and relative abundance of all detected ions.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For a solid sample, a small amount of 5-Bromo-3-
methylbenzo[d]isoxazole is finely ground with dry potassium bromide (KBr) and pressed
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into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty sample compartment (or the KBr pellet without the sample) is
recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of 5-Bromo-3-methylbenzo[d]isoxazole is prepared
in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to
obtain an absorbance reading between 0.1 and 1.0 at the Amax. A cuvette containing the
pure solvent is used as a reference.

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.
The instrument plots absorbance versus wavelength, and the wavelength(s) of maximum
absorbance (Amax) are identified.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of 5-

Bromo-3-methylbenzo[d]isoxazole.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 5-Bromo-
3-methylbenzo[d]isoxazole. For definitive characterization, it is imperative to acquire and
interpret the actual experimental spectra of a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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